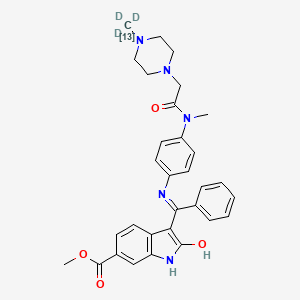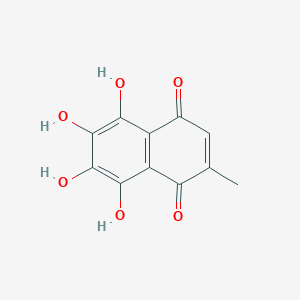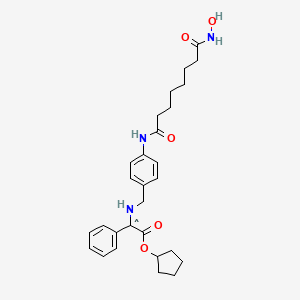
cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) is a ruthenium-based complex known for its application in dye-sensitized solar cells (DSSCs). This compound is a polypyridyl complex that acts as a sensitizer, enhancing the efficiency of solar cells by absorbing light and converting it into electrical energy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) involves the coordination of ruthenium with bipyridyl ligands and isothiocyanate groups. The reaction typically starts with the preparation of the bipyridyl ligands, followed by their coordination to a ruthenium precursor. The isothiocyanate groups are then introduced to complete the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the isothiocyanate or bipyridyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .
科学的研究の応用
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) has several scientific research applications:
作用機序
The mechanism of action of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) involves the absorption of light, which excites the electrons in the ruthenium complex. These excited electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, generating an electric current. The molecular targets and pathways involved include the interaction with the semiconductor material and the subsequent electron transfer processes .
類似化合物との比較
Similar Compounds
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato) ruthenium(II):
di-tetrabutylammonium cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato) ruthenium(II):
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylato)-(4,4’-di-nonyl-2’-bipyridyl) ruthenium(II):
Uniqueness
cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) is unique due to its specific combination of ligands, which provide a balance of hydrophilic and hydrophobic properties. This balance enhances its stability and efficiency in DSSCs compared to other similar compounds .
特性
分子式 |
C45H61N6O4RuS2 |
|---|---|
分子量 |
915.2 g/mol |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.3CH3.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;3*1H3;/q;;5*-1;+5 |
InChIキー |
OFOQDYHYOZJNHV-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



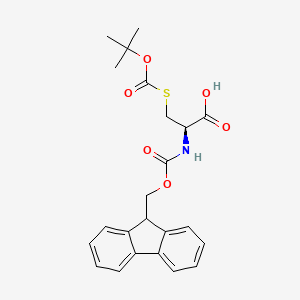
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)

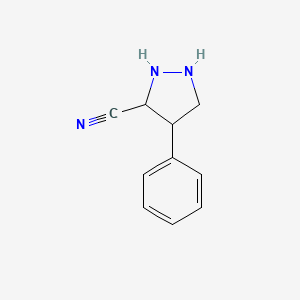
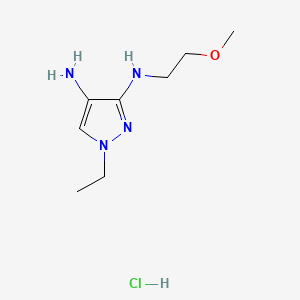
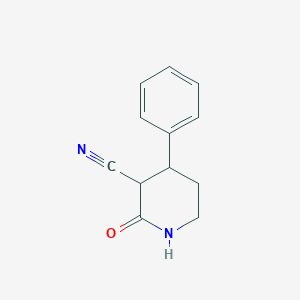
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)

